molecular formula C17H19N5O3 B2836381 4-oxo-8-phenyl-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946278-84-8

4-oxo-8-phenyl-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2836381
CAS No.: 946278-84-8
M. Wt: 341.371
InChI Key: PKVIEPUPXYSMRU-UHFFFAOYSA-N
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Description

4-oxo-8-phenyl-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound featuring a unique imidazo[2,1-c][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-8-phenyl-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazo[2,1-c][1,2,4]triazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: This can be achieved through electrophilic aromatic substitution or via a Suzuki coupling reaction.

    Attachment of the Tetrahydrofuran-2-yl Methyl Group: This step may involve nucleophilic substitution reactions where the tetrahydrofuran moiety is introduced.

    Formation of the Carboxamide Group: This is typically done through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the imidazo[2,1-c][1,2,4]triazine core, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The phenyl group and the tetrahydrofuran moiety can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents (e.g., Grignard reagents).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrofuran ring might yield a lactone, while reduction of the imidazo[2,1-c][1,2,4]triazine core could produce a dihydro derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its unique structure allows it to interact with specific enzymes and receptors, making it a promising candidate for drug development.

Industry

Industrially, the compound could be used in the synthesis of advanced materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-oxo-8-phenyl-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide: Lacks the tetrahydrofuran-2-yl methyl group.

    8-phenyl-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide: Lacks the oxo group at position 4.

    4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.

Uniqueness

The presence of both the oxo group and the tetrahydrofuran-2-yl methyl group in 4-oxo-8-phenyl-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide makes it unique. This combination of functional groups provides distinct chemical reactivity and biological activity, setting it apart from similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-oxo-N-(oxolan-2-ylmethyl)-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c23-15(18-11-13-7-4-10-25-13)14-16(24)22-9-8-21(17(22)20-19-14)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVIEPUPXYSMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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